D-O-Phospho Threonine
Overview
Description
Phosphonothreonine is a compound characterized by the presence of a phosphoric acid ester of threonine. It is primarily used as an identifier in the analysis of peptides, proteins, and enzymes .
Mechanism of Action
Target of Action
Phosphonothreonine, the phosphoric acid ester of threonine, is used as an identifier in the analysis of peptides, proteins, and enzymes . It interacts with several targets, including:
These targets play crucial roles in various cellular processes, including cell cycle regulation, signal transduction, and protein synthesis .
Mode of Action
It is known to interact with its targets, potentially influencing their function and activity . For instance, it may inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules .
Biochemical Pathways
Phosphonates, in general, are involved in global phosphorus cycling and oceanic methane production . They also have promising antibacterial and antifungal activities .
Result of Action
Given its interaction with various targets, it is likely to influence a range of cellular processes, potentially leading to changes in cell function and behavior .
Action Environment
It’s worth noting that phosphonates, in general, are characterized by a stable carbon-to-phosphorus (c—p) bond, which usually resists biochemical, thermal, and photochemical decomposition . This suggests that phosphonothreonine may be relatively stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Phosphonothreonine interacts with several enzymes and proteins. For instance, it has been found to interact with Protein kinase C theta type, Aurora kinase A, Mitogen-activated protein kinase 1, cAMP-dependent protein kinase catalytic subunit alpha and beta, Cyclin-dependent kinase 7, Threonine-phosphate decarboxylase, Rhodopsin, Protein S100-A11, and Mitogen-activated protein kinase 12
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The preparation of phosphonothreonine involves synthetic routes that typically include the esterification of threonine with phosphoric acid. The reaction conditions often require a controlled environment to ensure the proper formation of the ester bond. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Phosphonothreonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonothreonine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Phosphonothreonine can be compared with other similar compounds, such as:
Phosphoethanolamines: These compounds also contain a phosphoric acid ester but differ in their amino acid backbone.
Monoalkyl phosphates: Similar in containing a phosphate group but differ in their alkyl chain length and structure.
Phosphonopeptides: These compounds contain a phosphonic acid group and are used in various biochemical applications.
Phosphonothreonine is unique due to its specific interaction with kinases and its role in immune response modulation .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450442 | |
Record name | PHOSPHONOTHREONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96193-69-0 | |
Record name | PHOSPHONOTHREONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phosphonothreonine in the context of preterm infants?
A1: Research suggests that phosphonothreonine levels in serum differ significantly between preterm and full-term infants. [] This difference points to a potential role of phosphonothreonine in metabolic pathways crucial for early development. Further investigation into this difference could shed light on metabolic disorders and diseases prevalent in preterm infants.
Q2: How is phosphonothreonine implicated in cerebral ischemia-reperfusion injury?
A2: Metabolomic profiling studies reveal that O-phosphonothreonine is among the top five elevated metabolites in mice subjected to middle cerebral artery occlusion followed by reperfusion (MCAO/R) compared to the MCAO group alone. [] This suggests a potential link between phosphonothreonine and the metabolic response to reperfusion after cerebral ischemia. Further research is needed to understand the specific mechanisms involved.
Q3: Can phosphonothreonine be chemically modified to improve its properties for pharmaceutical applications?
A3: Yes, research indicates that phosphonothreonine can be chemically modified into phosphate derivatives, salts, and solvates. [] These modifications are reported to enhance water solubility, oral absorption, and potentially reduce nephrotoxicity. This highlights the potential for tailoring phosphonothreonine's properties for improved drug delivery and efficacy.
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